4-Amino-3-hydroxybenzenesulfonic acid
Overview
Description
4-Amino-3-hydroxybenzenesulfonic acid is a chemical compound with the molecular weight of 189.19 . It is also known by its IUPAC name, 4-amino-3-hydroxybenzenesulfonic acid .
Molecular Structure Analysis
The molecular formula of 4-Amino-3-hydroxybenzenesulfonic acid is C6H7NO4S . The InChI code for this compound is 1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) .Physical And Chemical Properties Analysis
4-Amino-3-hydroxybenzenesulfonic acid is a solid substance . It is slightly soluble in water, soluble in acid and alkali .Scientific Research Applications
Chromogenic Detection Systems : 4-Amino-3-hydroxybenzenesulfonic acid has been utilized in chromogenic systems for measuring hydrogen peroxide. An example is its use in the enzymatic uric acid assay, which is an improved chromogenic detection system coupled with enzyme oxidation of uric acid, leading to a direct method for assaying uric acid in biological fluids (Fossati & Prencipe, 2010).
Electrochemical Applications : This chemical is integral in the synthesis of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid), which demonstrates good redox activity and conductivity, making it useful in various electrochemical applications (Mu, 2008).
Antibacterial Activity : Some studies have focused on synthesizing compounds using 4-Amino-3-hydroxybenzenesulfonic acid that exhibit antibacterial activity. For example, 1-(4-Aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones synthesized using 4-aminobenzenesulfamide have been studied for their antibacterial properties (Gein et al., 2013).
Xenobiotic Degradation : The compound has been studied in the context of environmental science, particularly in the degradation of xenobiotics. For instance, Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid (4-aminobenzenesulfonic acid) as its sole carbon, nitrogen, and sulfur source, can decompose this compound via a modified pathway, highlighting its potential in bioremediation (Hegedűs et al., 2017).
Synthesis of Dyes and Pigments : This acid is also used in the synthesis of dyes and pigments. For example, it is used in the production of azo dyes for applications in monitoring blood parameters (Viscardi et al., 2002).
Catalysis : It has applications in catalysis, for instance, in the synthesis of Schiff base copper(II) complexes which act as efficient and selective catalysts in alcohol oxidation (Hazra et al., 2015).
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Safety And Hazards
The safety information available indicates that 4-Amino-3-hydroxybenzenesulfonic acid may cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
4-amino-3-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYSAVOFADVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593370 | |
Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxybenzenesulfonic acid | |
CAS RN |
2592-14-5 | |
Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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